Imidazo[1,2-c]quinazolin-5-amine hydrobromide
Overview
Description
Imidazo[1,2-c]quinazolin-5-amine hydrobromide is a compound with the molecular formula C10H9BrN4 . It is a part of the imidazoquinazolines family, which has been identified as a potent scaffold for α-glucosidase inhibitors . These compounds have been synthesized and evaluated for their biological activities .
Synthesis Analysis
This compound has been synthesized using simple, straightforward synthetic routes . The compounds were thoroughly characterized by IR, 1H and 13C NMR spectroscopy, as well as mass spectrometry and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound has been determined using various techniques such as X-ray diffraction . The optimized structure of the compound shows the presence of two intramolecular hydrogen bonds .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones .Physical and Chemical Properties Analysis
This compound is a white or colorless solid that is highly soluble in water and other polar solvents . It has an average mass of 265.109 Da .Scientific Research Applications
Novel Adenosine Antagonists
Imidazo[1,2-c]quinazolin-5-amine hydrobromide derivatives have been investigated for their potential as novel adenosine antagonists. These compounds, particularly when substituted, demonstrate nanomolar affinity for adenosine A1 receptors, making them a novel class of non-xanthine adenosine antagonists. The structure-activity relationships of these compounds provide valuable insights into the antagonist binding site of the adenosine A1 receptor, indicating the significance of hydrophobic substitutions at specific positions to enhance affinity (van Galen, Nissen, van Wijngaarden, IJzerman, & Soudijn, 1991).
Innovative Synthetic Pathways
Research has also focused on the synthesis of quinazolinone derivatives, including imidazo[1,2-c]quinazolin-5-amines, from nitro-compounds. This approach highlights a general and accessible method for synthesizing target quinazolinone derivatives, crucial for drug discovery efforts. The methodology features a key cyclization step facilitated by low-valent titanium, demonstrating its suitability for library synthesis in drug discovery (Dou, Wang, & Shi, 2009).
Catalysts in Organic Synthesis
Imidazo[1,2-c]quinazolin-5-amine derivatives serve as effective catalysts or intermediates in various organic synthesis processes. For instance, the use of task-specific ionic liquids incorporating imidazo[1,2-c]quinazolin-5-amine motifs for CO2 capture demonstrates the compound's utility in addressing environmental concerns. These ionic liquids can reversibly sequester CO2, offering a promising approach to carbon capture and storage technologies (Bates, Mayton, Ntai, & Davis, 2002).
Antiproliferative Agents
The synthesis of imidazo[1,2-c]quinazolin-5-amine derivatives has been explored for potential antiproliferative effects. Compounds structurally similar to imiquimod, such as EAPB0203, have demonstrated higher in vitro potency, suggesting their utility as anticancer agents. By incorporating triazole, oxadiazole, and thiadiazole rings, a series of derivatives exhibited superior antiproliferative effects against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Kaneko et al., 2020).
Immune Response Modifiers
Imidazo[1,2-c]quinazolin-5-amine and its analogs have been identified as immune response modifiers, activating the immune system through the induction of cytokines. These compounds, such as imiquimod, have no inherent antiviral or antiproliferative activity in vitro but are effective in stimulating cytokine production in vivo, showing therapeutic potential for treating various skin disorders and possibly other conditions due to their immunoregulatory, antiviral, antiproliferative, and antitumor activities (Syed, 2001).
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Future Directions
Imidazo[1,2-c]quinazolin-5-amine hydrobromide and its derivatives have shown promising results as α-glucosidase inhibitors . This suggests potential applications in the treatment of type 2 diabetes mellitus . Furthermore, a patent application has been filed for imidazo[1,2-c]quinazolin-5-amine compounds with A2a antagonist properties, indicating potential future directions in drug development .
Properties
IUPAC Name |
imidazo[1,2-c]quinazolin-5-amine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4.BrH/c11-10-13-8-4-2-1-3-7(8)9-12-5-6-14(9)10;/h1-6H,(H2,11,13);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQAYTINNPHLBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=CN3C(=N2)N.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677341-61-6 | |
Record name | imidazo[1,2-c]quinazolin-5-amine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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